![molecular formula C6H9N3 B2599924 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine CAS No. 1367993-27-8](/img/structure/B2599924.png)
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine
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Description
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole is a chemical compound with the molecular formula C6H8N2 . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This fused ring system provides protection of the α-C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .
Synthesis Analysis
The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole has been a topic of interest in the field of ionic liquids due to their tunable properties . Imidazolium derivatives are widely used in the field due to their versatility and relatively high stability . The synthesis of new cation moieties for ionic liquid designs has been a focus of research .
Molecular Structure Analysis
The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole at 100 K has monoclinic (P21/n) symmetry . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . The crystal cohesion is achieved by C—H N hydrogen bonds .
Scientific Research Applications
- Researchers have explored its potential as an electrolyte in fuel cells and batteries due to its stability and protection of the carbon atom attached to the non-bridging nitrogen atom of the imidazole ring .
- Nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles yields 3-nitro derivatives. These compounds can be further modified to create amino- and azido-substituted derivatives .
- Dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride provides a convenient method for synthesizing 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. These intermediates can be used for subsequent functionalization .
- The tunable properties of ionic liquids, including this compound, make them valuable in material science. Researchers have explored their use in nanoparticle stabilization and other applications .
Ionic Liquids and Electrochemical Properties
Nitro Derivatives Synthesis
Synthesis of 2-Chloro-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazoles
Material Science and Nanoparticles
properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-5-3-6-8-1-2-9(6)4-5/h1-2,5H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFKXEBZRMCXCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1=NC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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